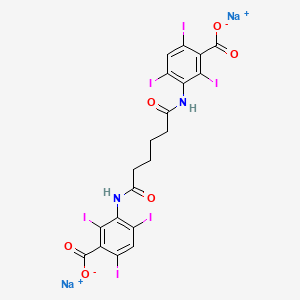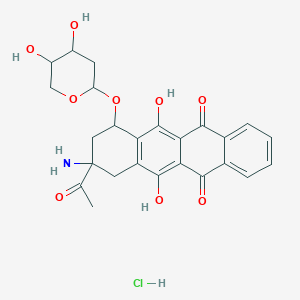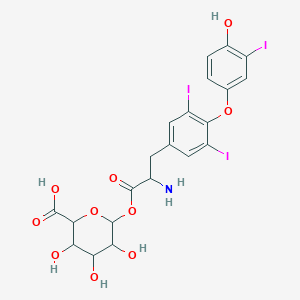
3,3',5-Triiodo-L-thyronineAcylbeta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is a derivative of 3,3’,5-Triiodo-L-thyronine, a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide typically involves the glucuronidation of 3,3’,5-Triiodo-L-thyronine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may involve the use of glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.
化学反应分析
Types of Reactions
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated forms.
科学研究应用
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in thyroid hormone metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in thyroid disorders and metabolic diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide involves its interaction with thyroid hormone receptors and subsequent modulation of gene expression. The compound binds to thyroid hormone receptors, leading to the activation or repression of target genes involved in metabolism, growth, and development. This interaction can influence various cellular pathways, including those related to energy homeostasis and protein synthesis.
相似化合物的比较
Similar Compounds
3,3’,5-Triiodo-L-thyronine: The parent compound, which is a potent thyroid hormone.
Thyroxine (T4): Another thyroid hormone that serves as a precursor to 3,3’,5-Triiodo-L-thyronine.
Reverse T3 (rT3): An inactive form of 3,3’,5-Triiodo-L-thyronine that acts as a competitive inhibitor.
Uniqueness
3,3’,5-Triiodo-L-thyronineAcylbeta-D-Glucuronide is unique due to its glucuronidation, which can affect its bioavailability, metabolism, and excretion. This modification may enhance its stability and solubility, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C21H20I3NO10 |
|---|---|
分子量 |
827.1 g/mol |
IUPAC 名称 |
6-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31) |
InChI 键 |
LQMBVWCQWFEPFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
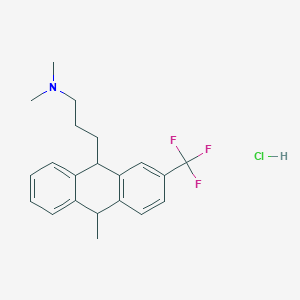
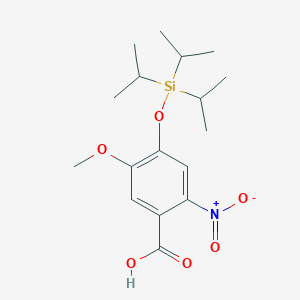
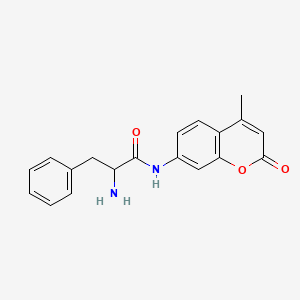
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
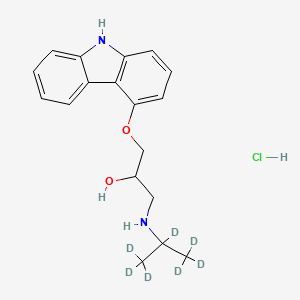
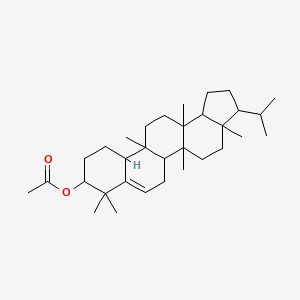
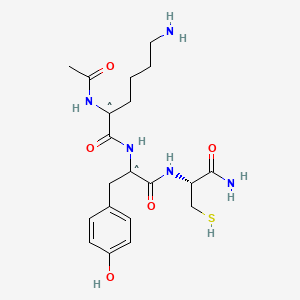
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

